Oxybis(methylene) dipentanoate
CAS No.: 40657-33-8
Cat. No.: VC0155356
Molecular Formula: C12H22O5
Molecular Weight: 246.303
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 40657-33-8 |
---|---|
Molecular Formula | C12H22O5 |
Molecular Weight | 246.303 |
IUPAC Name | pentanoyloxymethoxymethyl pentanoate |
Standard InChI | InChI=1S/C12H22O5/c1-3-5-7-11(13)16-9-15-10-17-12(14)8-6-4-2/h3-10H2,1-2H3 |
Standard InChI Key | XISUWKGHCJOYJT-UHFFFAOYSA-N |
SMILES | CCCCC(=O)OCOCOC(=O)CCCC |
Introduction
Chemical Identity and Structure
Basic Molecular Information
Oxybis(methylene) dipentanoate, also known by its IUPAC name pentanoyloxymethoxymethyl pentanoate, is an organic compound with the CAS Registry Number 40657-33-8. It is classified as a polyglycol ester specifically derived from valeric acid (pentanoic acid). The molecule possesses a unique structure where two pentanoate groups are connected through an oxybis(methylene) bridge .
Chemical Identifiers and Structural Parameters
The compound can be identified using several standardized chemical notations that provide insights into its molecular architecture. The following table presents the key chemical identifiers for Oxybis(methylene) dipentanoate:
Identifier Type | Value |
---|---|
CAS Number | 40657-33-8 |
IUPAC Name | pentanoyloxymethoxymethyl pentanoate |
Molecular Formula | C₁₂H₂₂O₅ |
Molecular Weight | 246.3 g/mol |
Canonical SMILES | CCCCC(=O)OCOCOC(=O)CCCC |
InChI | InChI=1S/C12H22O5/c1-3-5-7-11(13)16-9-15-10-17-12(14)8-6-4-2/h3-10H2,1-2H3 |
InChI Key | XISUWKGHCJOYJT-UHFFFAOYSA-N |
The molecular structure features a central oxygen atom that bridges two methylene groups, each connected to a pentanoyl group through ester linkages. This arrangement creates a symmetrical molecule with the formula C₁₂H₂₂O₅ .
Physical Properties and Characteristics
Physical State and Appearance
Oxybis(methylene) dipentanoate exists as a light yellow oil at ambient temperature. This physical state is important for understanding its handling requirements and potential applications in various chemical processes .
Solubility Profile
The compound demonstrates solubility in a range of organic solvents, indicating its compatibility with various chemical environments. The solubility properties of Oxybis(methylene) dipentanoate are summarized in the following table:
Solvent | Solubility |
---|---|
Chloroform | Soluble |
Dichloromethane (DCM) | Soluble |
Ethyl Acetate | Soluble |
Methanol | Soluble |
This solubility profile suggests that the compound has moderate polarity, making it compatible with both moderately polar and non-polar organic solvents. The solubility in methanol indicates potential hydrogen bonding capabilities through its ester groups .
Structural Relationships with Other Oxybis Compounds
Comparative Analysis of Related Compounds
To better understand Oxybis(methylene) dipentanoate, it is valuable to examine its relationship with other compounds containing the oxybis(methylene) structural motif. The following table provides a comparative analysis:
Compound Name | CAS Number | Molecular Formula | Key Structural Features |
---|---|---|---|
Oxybis(methylene) dipentanoate | 40657-33-8 | C₁₂H₂₂O₅ | Two pentanoate groups linked by oxybis(methylene) bridge |
Furan, 2,2'-[oxybis(methylene)]bis- | 4437-22-3 | C₁₀H₁₀O₃ | Two furan rings linked by oxybis(methylene) bridge |
3,3'-(Oxybis(methylene))bis(3-ethyloxetane) | 18934-00-4 | C₁₂H₂₂O₃ | Two ethyloxetane rings linked by oxybis(methylene) bridge |
5,5′-[oxybis(methylene)]bis[2-furancarboxylic acid] | N/A | C₁₂H₁₀O₇ | Two furancarboxylic acid groups linked by oxybis(methylene) bridge |
These structural relationships demonstrate how the oxybis(methylene) bridge serves as a versatile linking element in various molecular architectures, contributing to different chemical and physical properties depending on the functional groups attached .
Chemical Reactivity and Structural Properties
Functional Group Reactivity
Oxybis(methylene) dipentanoate contains several reactive functional groups:
-
Two ester groups capable of hydrolysis, transesterification, and reduction
-
An ether linkage that provides conformational flexibility and can participate in coordination chemistry
-
Two pentyl chains that contribute to hydrophobicity and influence physical properties
These functional groups suggest potential reactivity patterns similar to other esters and ethers, including susceptibility to nucleophilic attack at the carbonyl carbon and potential cleavage of the ether bond under strong acidic conditions.
Structural Comparisons with Other Esters
When compared with simple pentyl esters, Oxybis(methylene) dipentanoate has several distinguishing features:
These structural features contribute to the unique properties of Oxybis(methylene) dipentanoate compared to conventional esters.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume